2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

説明

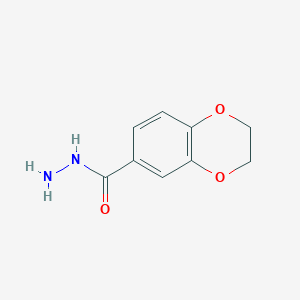

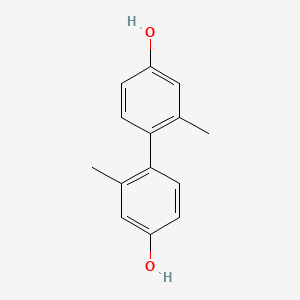

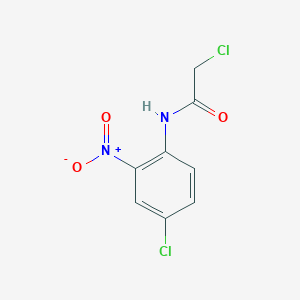

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is typically in the form of a powder .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4 benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate . The process involves the use of an efficient nitro-Grela catalyst at ppm levels for ring-closing metathesis .Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The compound has been involved in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The process uses a versatile catalyst system [Ir(cod)Cl]2/BIDIME-dimer, and DFT calculations reveal that the selectivity of the process is controlled by the protonation step .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 141-142 degrees Celsius .科学的研究の応用

Catalysis in Organic Synthesis

Application Summary

This compound is used in the enantioselective synthesis of chiral 1,4-benzodioxanes, which are prevalent in biologically active compounds with various therapeutic properties .

Experimental Procedures

The synthesis involves ring-closing metathesis using a nitro-Grela catalyst and subsequent asymmetric hydrogenation. The process is fine-tuned to achieve high enantioselectivities, often greater than 99:1 .

Results Summary

The method has successfully produced enantiomerically enriched 1,4-benzodioxanes, which are integral to several bioactive molecules with pharmacological importance .

Biocatalysis

Application Summary

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

motifs are synthesized using engineered enzymes, which are crucial in creating medicinal substances and bioactive natural compounds .

Experimental Procedures

Enzymatic synthesis is performed using modified Candida antarctica lipase B, with conditions like temperature and cosolvent concentration optimized for the best kinetic resolution .

Results Summary

The enzymatic process yields chiral motifs with high enantiomeric excess, demonstrating the compound’s significance in the production of therapeutic agents .

Antibacterial Applications

Application Summary

The compound shows potential as an antibacterial agent, particularly in inhibiting bacterial biofilm growth, which is a key factor in persistent infections .

Experimental Procedures

It is tested against various bacterial strains, and its efficacy in biofilm inhibition is quantified using standard microbiological assays .

Results Summary

Results indicate significant biofilm growth inhibition, suggesting the compound’s utility in developing new antibacterial strategies .

Thermal Stability in Material Science

Application Summary

The presence of the dioxan ring in the compound’s structure contributes to the thermal stabilization of materials .

Experimental Procedures

Materials are analyzed for thermal properties before and after the incorporation of the compound, using techniques like differential scanning calorimetry .

Results Summary

The compound enhances the thermal stability of materials, which is crucial for applications requiring high-temperature resistance .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENPHHQNXHYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398085 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide | |

CAS RN |

98953-13-0 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)